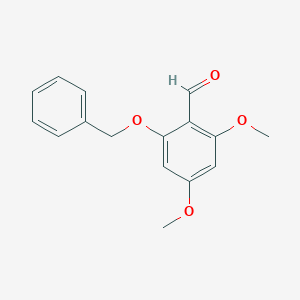
Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- is a chemical compound that is commonly used in scientific research. It is a white crystalline solid with a molecular weight of 292.34 g/mol. Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- is also known as 2,4-dimethoxy-6-(phenylmethoxy)benzaldehyde or DMPBA. This compound has various applications in the field of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- acts as a fluorescent probe by reacting with thiols and other nucleophiles in biological systems. The reaction between the probe and the nucleophile results in the formation of a highly fluorescent compound. This fluorescence can be measured and used to detect the presence of the nucleophile.
Effets Biochimiques Et Physiologiques
Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- has no known biochemical or physiological effects on the human body. However, it is important to handle this compound with care as it is toxic if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- in lab experiments is its high fluorescence yield. This makes it an ideal fluorescent probe for detecting thiols and other nucleophiles in biological systems. However, one of the limitations of using this compound is its toxicity. It is important to handle this compound with care and to use appropriate safety measures when working with it.
Orientations Futures
There are various future directions for the use of Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- in scientific research. One possible direction is the development of new fluorescent probes based on this compound. Another direction is the use of this compound in the synthesis of new compounds with potential pharmacological applications. Further research is needed to explore the full potential of Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- in scientific research.
Conclusion
In conclusion, Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- is a chemical compound that has various applications in scientific research. It is commonly used as a fluorescent probe to detect thiols and other nucleophiles in biological systems. It is also used in the synthesis of various compounds such as indoles, pyrroles, and benzimidazoles. Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- has no known biochemical or physiological effects on the human body. However, it is important to handle this compound with care as it is toxic if ingested or inhaled. There are various future directions for the use of Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- in scientific research, and further research is needed to explore its full potential.
Méthodes De Synthèse
Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- can be synthesized using various methods. One of the most common methods is the Friedel-Crafts reaction. In this reaction, benzaldehyde is reacted with 2,4-dimethoxyphenylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction yields Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- along with hydrogen chloride as a by-product.
Applications De Recherche Scientifique
Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- has various applications in scientific research. It is commonly used as a fluorescent probe to detect thiols and other nucleophiles in biological systems. It is also used as a reagent in the synthesis of various compounds such as indoles, pyrroles, and benzimidazoles. Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- is also used in the synthesis of various dyes and pigments.
Propriétés
Numéro CAS |
54917-02-1 |
|---|---|
Nom du produit |
Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- |
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
2,4-dimethoxy-6-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C16H16O4/c1-18-13-8-15(19-2)14(10-17)16(9-13)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Clé InChI |
IEOLWCTZTPYZGN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OCC2=CC=CC=C2)C=O)OC |
SMILES canonique |
COC1=CC(=C(C(=C1)OCC2=CC=CC=C2)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



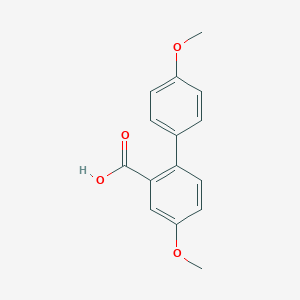
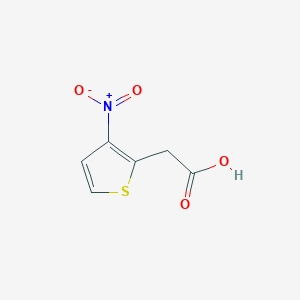
![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)

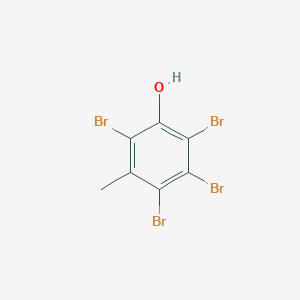
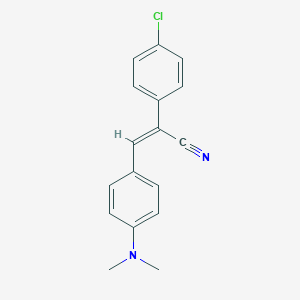
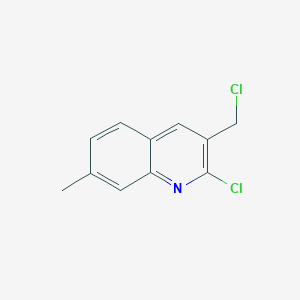
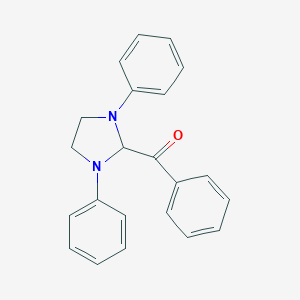
![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid](/img/structure/B184720.png)
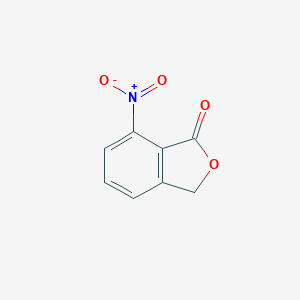
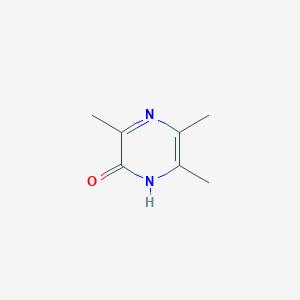
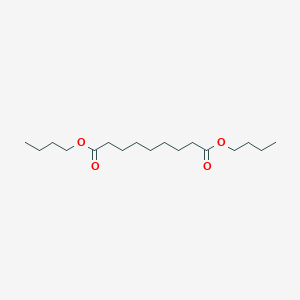
![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)
![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)